molecular formula C15H18N2O5 B124432 N6-Carbobenzoxy-L-lysine N-Carboxyanhydride CAS No. 1676-86-4

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

Cat. No. B124432
CAS RN: 1676-86-4
M. Wt: 306.31 g/mol
InChI Key: HLLIDIRDRPSCHN-LBPRGKRZSA-N
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Description

“N6-Carbobenzoxy-L-lysine N-Carboxyanhydride” is a derivative of L-lysine . It is used in the preparation of Polylysine, a synthetic, basic poly-α-amino acid .


Molecular Structure Analysis

The molecular formula of “N6-Carbobenzoxy-L-lysine N-Carboxyanhydride” is C15H18N2O5 . The molecular weight is 306.31 g/mol .


Physical And Chemical Properties Analysis

“N6-Carbobenzoxy-L-lysine N-Carboxyanhydride” has a density of 1.248 g/cm^3 . Other physical and chemical properties include ACD/LogP: 1.641, ACD/LogD (pH 5.5): 1.64, ACD/LogD (pH 7.4): 1.64, ACD/BCF (pH 5.5): 10.40, ACD/BCF (pH 7.4): 10.27, ACD/KOC (pH 5.5): 185.99, ACD/KOC (pH 7.4): 183.72, #H bond acceptors: 7, #H bond donors: 2, #Freely Rotating Bonds: 8, Polar Surface Area: 93.73 Å^2, Index of Refraction: 1.538, Molar Refractivity: 76.765 cm^3, Molar Volume: 245.386 cm^3, Polarizability: 30.432×10^-24 cm^3, and Surface Tension: 47.9 dyne/cm .

Scientific Research Applications

Drug Delivery Systems

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride: is utilized in the synthesis of polyamino acid nanomicelles, which are promising for drug delivery applications. These nanomicelles exhibit pH/temperature dual responsiveness , making them suitable for controlled drug release . The ability to release drugs under specific conditions can significantly improve therapeutic efficacy and reduce side effects.

Biomedical Materials

The compound serves as a precursor for polylysine, which has shown potential in biomedical applications due to its biocompatibility and biodegradability . Polylysine can be designed with various side chains to obtain materials with specific functions, such as targeted drug delivery or tissue engineering scaffolds.

Antifungal Applications

Polylysine, derived from N6-Carbobenzoxy-L-lysine N-Carboxyanhydride , has demonstrated inhibitory effects against fungal infections, including those caused by Trichophyton mentagrophytes , T. rubrum , and Candida albicans . This application is particularly relevant in the agricultural sector to protect plants from fungal pathogens.

Synthesis of Therapeutic Alkaloids

The compound can be involved in tandem reactions with carbon dioxide to synthesize therapeutic alkaloids . This method provides a greener alternative to conventional synthesis routes, which often involve toxic reagents like phosgene.

Polymer Nanomicelle Formation

Due to its amphiphilic nature, N6-Carbobenzoxy-L-lysine N-Carboxyanhydride can self-assemble into polymer nanomicelles in certain solvents . These structures are stable and can encapsulate drugs, offering a novel approach to drug solubility and stability enhancement.

Magnetic Targeting in Drug Delivery

The compound is a key component in the creation of multifunctional magnetoliposomes, which can be used for active and magnetic targeting in drug delivery systems . These magnetoliposomes can be engineered to carry drugs to specific sites in the body, improving the precision of treatments.

Green Chemistry

The synthesis of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride from amino acids and carbon dioxide represents an advancement in green chemistry practices . This process avoids the use of hazardous chemicals and aligns with the principles of sustainability and environmental responsibility.

Molecular Design for Specific Functions

By manipulating the molecular structure of polyamino acids derived from N6-Carbobenzoxy-L-lysine N-Carboxyanhydride , researchers can design materials with tailored properties for specific applications . This flexibility allows for the development of innovative solutions across various fields of science and technology.

Safety And Hazards

The compound has been found to inhibit the infection of tomato cuttings by F. lycopersici but was also toxic to the plants . More detailed safety and hazard information is not available in the resources I found.

properties

IUPAC Name

benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIDIRDRPSCHN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H]2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433230
Record name N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

CAS RN

1676-86-4
Record name N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

H-Lys(Z)—OH and H-Glu(OBn)-OH were purchased from Chem-Impex International (Des Plaines, Ill.) and used as received. Glu-NCA and Lys-NCA were prepared by following previously reported procedures (Lu, H.; Cheng, J. J. Am. Chem. Soc. 2007, 129, 14114-14115).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is N6-Carbobenzoxy-L-lysine N-carboxyanhydride (Cbz-l-Lys NCA) particularly useful in the synthesis of block copolymers containing poly(N-isopropylacrylamide) (PNIPAM)?

A1: Cbz-l-Lys NCA is valuable in this context because it allows for the controlled ring-opening polymerization (ROP) of the lysine monomer while keeping the reactive amine group protected [, ]. This protection is crucial. The protected amine can be selectively deprotected after the ATRP step, enabling its use as a macroinitiator for the subsequent ROP of Cbz-l-Lys NCA []. This controlled approach ensures the formation of well-defined block copolymers with desired chain lengths and architectures.

Q2: How does the structure of the polymer synthesized from N6-Carbobenzoxy-L-lysine N-carboxyanhydride contribute to its antibacterial activity, as discussed in the second research paper?

A2: The second research paper focuses on creating a polymer that mimics the behavior of antimicrobial peptides. After polymerization with Cbz-l-Lys NCA, the carbobenzoxy protecting groups are removed, and the resulting amine groups are further modified with guanidinium groups []. This results in a cationic polymer, mimicking the positive charge found in many naturally occurring antimicrobial peptides. This positive charge is believed to interact with the negatively charged bacterial membranes, leading to disruption and bacterial death [].

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